molecular formula C11H15F3 B1316420 1-(Trifluoromethyl)adamantane CAS No. 40556-44-3

1-(Trifluoromethyl)adamantane

Cat. No.: B1316420
CAS No.: 40556-44-3
M. Wt: 204.23 g/mol
InChI Key: IAALDLKZSIOJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)adamantane can be synthesized through several methods. One common approach involves the radical trifluoromethylation of adamantane derivatives. This process typically uses trifluoromethyl iodide (CF₃I) as the trifluoromethylating agent in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Alcohols, ketones

    Reduction: Methyladamantane

    Substitution: Various substituted adamantane derivatives

Scientific Research Applications

1-(Trifluoromethyl)adamantane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.

    Medicine: Explored for its use in drug development, particularly in the design of antiviral drugs and enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)adamantane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by altering the conformation of receptor proteins.

Comparison with Similar Compounds

    Adamantane: The parent compound, known for its use in antiviral drugs like amantadine.

    1-Methyladamantane: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-Hydroxyadamantane: Contains a hydroxyl group at the 1-position, used in the synthesis of various derivatives.

Uniqueness: 1-(Trifluoromethyl)adamantane stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

1-(trifluoromethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAALDLKZSIOJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508510
Record name 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40556-44-3
Record name 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trifluoromethyl)adamantane
Reactant of Route 2
1-(Trifluoromethyl)adamantane
Reactant of Route 3
1-(Trifluoromethyl)adamantane
Reactant of Route 4
1-(Trifluoromethyl)adamantane
Reactant of Route 5
1-(Trifluoromethyl)adamantane
Reactant of Route 6
1-(Trifluoromethyl)adamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.